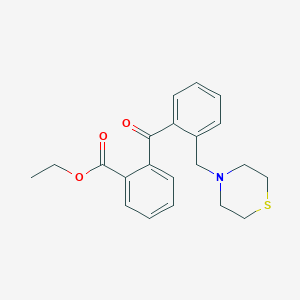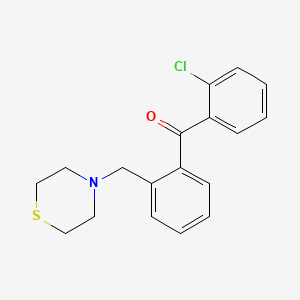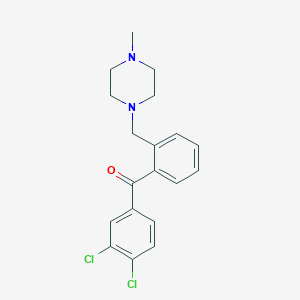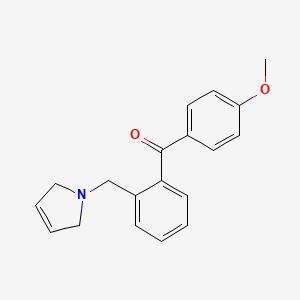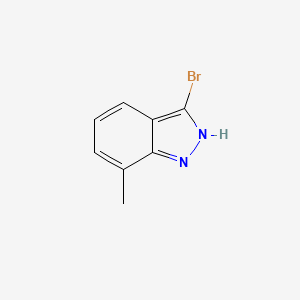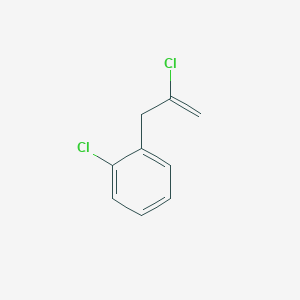
2-Chloro-3-(2-chlorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2-chlorophenyl)-1-propene, also known as 2-chloro-1-propene, is a versatile chemical compound that has a wide range of applications in synthetic organic chemistry. It is used in a variety of reactions, including alkylation, Friedel-Crafts acylations, and other synthetic transformations. The compound is also used in the preparation of a variety of pharmaceuticals, fragrances, and other compounds. 2-Chloro-1-propene is also used as an intermediate in the synthesis of other compounds, including the synthesis of polymers and other materials.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- Chalcones, compounds similar to "2-Chloro-3-(2-chlorophenyl)-1-propene," have been studied for their structural properties. For instance, a chalcone with chlorophenyl substituents showed specific dihedral angles between chloro-substituted benzene rings, contributing to the stability of crystal packing through weak intermolecular interactions (Jasinski et al., 2009).
Polymer Chemistry
- Chain-growth polymerization techniques have been developed to synthesize well-defined polymers. A study on Ni-catalyzed chain-growth polymerization for producing poly(3-hexylthiophene) provides insights into controlling polymer molecular weight and polydispersity, which could be relevant for synthesizing polymers with specific properties (Miyakoshi et al., 2005).
Catalysis and Reaction Mechanisms
Research into catalyst-transfer polycondensation mechanisms can offer insights into the synthesis of high-performance materials. This process involves the coupling reaction of monomers with a polymer via a Ni catalyst, demonstrating the intricacies of catalyst behavior in organic reactions (Miyakoshi et al., 2005).
Studies on metallocene-based catalysis for ethene/propene copolymerization reveal the role of catalysts in achieving specific polymer structures and compositions. This research shows how metallocene catalysts can produce copolymers with regioregular propene units, which is crucial for developing materials with tailored properties (Galimberti et al., 1998).
Materials Science
- The synthesis and properties of chlorophyll derivatives appending a pyridyl group have been explored, highlighting the potential for creating novel materials with unique optical properties. This research could inform the development of materials for applications in dye-sensitized solar cells and light-emitting diodes (Yamamoto & Tamiaki, 2015).
Properties
IUPAC Name |
1-chloro-2-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCJACLQNFFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641105 | |
| Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731771-99-6 | |
| Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


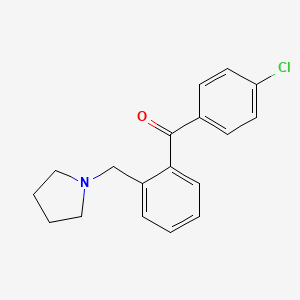
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
